
2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a carboxylic acid group attached to a piperidine ring
準備方法
合成経路と反応条件
2-(3-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、1,5-ジアミノペンタンなどの適切な出発物質とカルボニル化合物を用いた環化反応によって合成できます。
クロロフェニル基の導入: クロロフェニル基は、3-クロロベンゾイルクロリドと塩化アルミニウム触媒を用いたフリーデル・クラフツアシル化反応によって導入できます。
エチル化: エチル基は、臭化エチルと水素化ナトリウムなどの強塩基を用いたアルキル化反応によって付加できます。
カルボキシル化: カルボン酸基は、二酸化炭素と適切な塩基を用いたカルボキシル化反応によって導入できます。
工業的生産方法
2-(3-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸の工業的生産は、大規模生産用に最適化された同様の合成経路を伴う場合があります。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、収率の向上と反応時間の短縮を目的とした触媒の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジン環で酸化反応を起こし、N-オキシドを形成します。
還元: 還元反応はカルボニル基で起こり、アルコールに変換されます。
置換: クロロフェニル基は求核置換反応を起こし、塩素原子が他の求核剤に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性条件で使用できます。
主要な生成物
酸化: N-オキシドの形成。
還元: アルコール誘導体の形成。
置換: 置換されたフェニル誘導体の形成。
4. 科学研究の用途
2-(3-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗炎症性などの潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計における創薬での潜在的な使用について調査されています。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(3-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を変化させることができます。たとえば、炎症経路に関与する特定の酵素を阻害することにより、抗炎症効果を発揮する可能性があります。正確な分子経路と標的は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
2-(3-クロロフェニル)-1-メチル-6-オキソピペリジン-3-カルボン酸: 類似の構造ですが、エチル基ではなくメチル基を持っています。
2-(4-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸: 類似の構造ですが、フェニル環の4位に塩素原子を持っています。
2-(3-ブロモフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸: 類似の構造ですが、塩素原子ではなく臭素原子を持っています。
独自性
2-(3-クロロフェニル)-1-エチル-6-オキソピペリジン-3-カルボン酸の独自性は、その特定の置換パターンにあります。これは、その化学反応性と生物活性を影響を与える可能性があります。3-クロロフェニル基とエチル基の存在は、この化合物が分子標的と相互作用する能力に影響を与える可能性があり、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
2-(3-Bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHZKMSZLYMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)
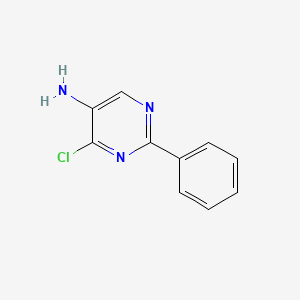
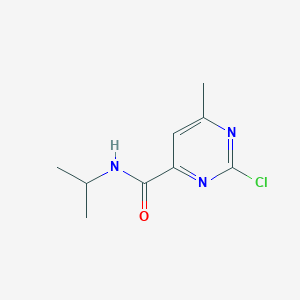
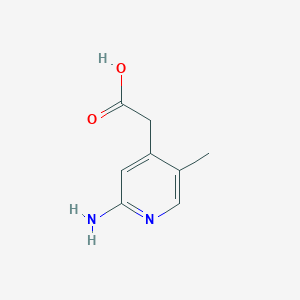

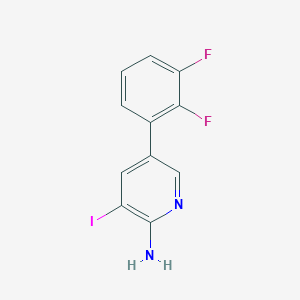




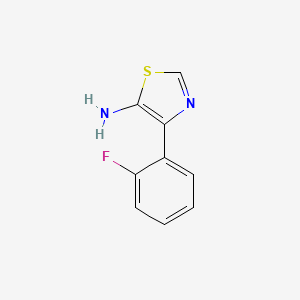
![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)

![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
